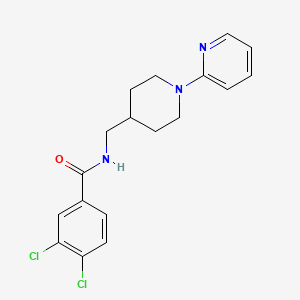

3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKLWNIAHKOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative and subsequent reactions to introduce the piperidine and benzamide groups. Key reagents and conditions include chlorinating agents, amide coupling reagents, and appropriate solvents to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic compound with a complex structure featuring a dichlorobenzamide moiety linked to a piperidine derivative containing a pyridine ring. The presence of two chlorine atoms in its structure influences its biological activity and solubility, making it of interest in medicinal chemistry for potential therapeutic applications.

Potential Applications

- Kinase Inhibition Research indicates that 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exhibits biological activity as an inhibitor of certain kinases involved in cellular signaling pathways.

- Binding Interactions Interaction studies have demonstrated that this compound can bind to specific protein targets within cells. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to characterize these interactions quantitatively.

- Drug Candidate Studies on its pharmacokinetics and toxicity profiles are essential for understanding its viability as a drug candidate.

Structural Similarities and Biological Activity

Several compounds exhibit structural similarities to 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Pyridin-3-yl)-N-(pyrimidin-2-yl)benzamide | Contains pyridine and benzamide moieties | Kinase inhibition |

| N-(4-(pyridin-4-yl)-thiazol-2-yl)benzamide | Thiazole instead of piperidine | Antiviral properties |

| 6-Methyl-N-(pyridin-3-yl)pyrimidinamine | Pyrimidine ring with methyl substitution | Anticancer activity |

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyridine and piperidine moieties may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substitution patterns, biological targets, and therapeutic or toxicological profiles. Below is a detailed comparison:

U-47700 and AH-7921 (Opioid Receptor Agonists)

- Structural Differences: U-47700: 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. AH-7921: 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. Key distinction: Both lack the pyridin-2-yl-piperidine group present in the target compound, instead featuring dimethylamino-substituted cyclohexyl moieties.

- AH-7921 exhibits an ED50 of 1.3 mg/kg (hot-plate test in mice), comparable to morphine . Safety Profile: Linked to respiratory depression, fatalities, and inclusion in drug control schedules (e.g., EU, US, and Hong Kong) .

Compound 16c (KV10.1 Potassium Channel Inhibitor)

- Structural Differences: Features a 3,4-dichlorobenzamide core but incorporates a nitro-trifluoromethylphenoxypropyl-piperidine group instead of pyridin-2-yl substitution.

- Comparison : The pyridin-2-yl group in the target compound may enhance selectivity for neurological targets over oncological ion channels.

Diaminopyrimidine-Based EGFR Inhibitors (Compounds 1–3)

- Structural Differences: e.g., (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide. Retain dichlorobenzamide but replace piperidine with diaminopyrimidine-pyridine scaffolds.

- Biological Activity :

- Comparison : The target compound’s piperidine-pyridine system may lack the kinase-binding geometry critical for EGFR inhibition.

Metal Complexes of 3,4-Dichlorobenzamide Derivatives

- Structural Differences: Ligands like (E)-3,4-dichloro-N-(2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbonothioyl)benzamide form complexes with Ni(II), Co(II), and Zn(II) .

- Physicochemical Properties :

- Exhibit redox activity in cyclic voltammetry (e.g., Co(II) complex: E1/2 = -0.42 V vs. Ag/AgCl).

2,4-Dichloro-N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}benzamide (SLC6A11 Poor Binder)

- Structural Differences :

- 2,4-dichloro substitution vs. 3,4-dichloro in the target compound.

- Biological Activity :

- Comparison : The 3,4-dichloro configuration in the target compound likely enhances target engagement compared to the 2,4-isomer.

Biological Activity

3,4-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a dichlorobenzamide core linked to a piperidine moiety substituted with a pyridine ring. The presence of chlorine atoms and the piperidine-pyridine linkage contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. The piperidine and pyridine rings may enhance binding affinity to target proteins, influencing cellular responses.

Anticancer Activity

Recent studies have shown that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of RET kinase activity, which is crucial in cancer cell proliferation. In vitro assays revealed that this compound inhibited cell growth in cancer lines with RET mutations, suggesting a similar potential for 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide .

Antimicrobial Properties

Benzamide derivatives have been evaluated for their antimicrobial activity. A study highlighted that certain benzamide compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial potential .

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their neuropharmacological effects. The piperidine moiety is often associated with central nervous system activity. Preliminary findings suggest that 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Study 1: RET Kinase Inhibition

In a study assessing the efficacy of various benzamide derivatives as RET kinase inhibitors, the compound exhibited moderate to high potency in ELISA-based assays. This suggests that it may serve as a lead compound for further development in cancer therapeutics targeting RET-related pathways .

Case Study 2: Antimicrobial Evaluation

A series of benzamide derivatives were tested for their antimicrobial properties. The results indicated that specific substitutions on the benzamide core could enhance activity against bacterial strains, emphasizing the importance of structural modifications in optimizing biological efficacy .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling a pyridinyl-piperidine intermediate with a substituted benzoyl chloride. Key steps include:

- Amide Bond Formation : Use mixed anhydrides (e.g., from chloroformate reagents) with N-methylpiperidine as a base to minimize racemization and urethane byproducts .

- Intermediate Protection : Employ Boc (tert-butoxycarbonyl) protection on the piperidine nitrogen to prevent side reactions during coupling. Deprotection is achieved via HCl in dioxane .

- Purification : Column chromatography (silica gel, chloroform:methanol gradients) followed by recrystallization from ether/hexane mixtures yields >90% purity .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA) to assess purity (>98% by area normalization) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈Cl₂N₃O: 398.0824; observed: 398.0831) .

- NMR : Key signals include:

- ¹H NMR (CDCl₃) : δ 8.45 (d, J=4.8 Hz, pyridine-H), 7.75 (d, J=8.2 Hz, benzamide aromatic H), 3.95 (m, piperidine-CH₂) .

Q. What safety protocols should be prioritized during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential irritancy (similar piperidine-benzamide analogs show moderate skin sensitization) .

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., amidation, coupling) be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Monitor coupling reactions (e.g., benzoyl chloride + piperidine intermediate) via in situ IR spectroscopy to track carbonyl stretching frequency shifts (e.g., 1680 cm⁻¹ → 1640 cm⁻¹ for amide formation) .

- Isotopic Labeling : Use ¹³C-labeled benzoyl chloride to confirm nucleophilic attack by the piperidine nitrogen via 13C NMR .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 57% vs. 75%) for similar analogs?

- Methodological Answer :

- Parameter Screening : Optimize reaction time (e.g., 12–24 hours for Boc deprotection) and stoichiometry (1.2 eq. benzoyl chloride to prevent dimerization) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted piperidine or hydrolyzed benzamide). Adjust solvent polarity (e.g., switch from THF to DMF) to suppress hydrolysis .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can false positives be mitigated?

- Methodological Answer :

- Enzyme Inhibition : Test against bacterial PPTase enzymes (IC₅₀ determination via fluorescence polarization, using FITC-labeled substrates). Include negative controls (e.g., 10 µM unlabeled substrate) to rule out nonspecific binding .

- Cytotoxicity : Use HEK293 cells with MTT assays. Pre-treat compounds with liver microsomes to assess metabolic stability (t₁/₂ > 60 min indicates suitability for in vivo studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.